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molecular formula C21H18BrNO4S B8456339 4-(Phenylsulfamoyl)phenyl 4-(2-bromoethyl)benzoate CAS No. 89311-68-2

4-(Phenylsulfamoyl)phenyl 4-(2-bromoethyl)benzoate

Cat. No. B8456339
M. Wt: 460.3 g/mol
InChI Key: YVWVJRQOIPZQMI-UHFFFAOYSA-N
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Patent
US04420630

Procedure details

A mixture of 18.5 g (0.0402 mol) of 4-(N-phenylsulfamoyl)phenyl 4-(2-bromoethyl)benzoate, 5.55 g (0.0402 mol) of potassium carbonate and 250 ml of acetone was stirred at room temperature for approximately 48 hours. The mixture was filtered and concentrated to an oily solid. Recrystallization from ethanol:water gave 11.7 g (76.6% of theory) of 4-(N-phenylsulfamoyl)phenyl 4-vinylbenzoate; mp=59°-60° C.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:28]=[CH:27][C:7]([C:8]([O:10][C:11]2[CH:16]=[CH:15][C:14]([S:17](=[O:26])(=[O:25])[NH:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:13][CH:12]=2)=[O:9])=[CH:6][CH:5]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH:3]([C:4]1[CH:28]=[CH:27][C:7]([C:8]([O:10][C:11]2[CH:16]=[CH:15][C:14]([S:17](=[O:25])(=[O:26])[NH:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:13][CH:12]=2)=[O:9])=[CH:6][CH:5]=1)=[CH2:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
BrCCC1=CC=C(C(=O)OC2=CC=C(C=C2)S(NC2=CC=CC=C2)(=O)=O)C=C1
Name
Quantity
5.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for approximately 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oily solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(=C)C1=CC=C(C(=O)OC2=CC=C(C=C2)S(NC2=CC=CC=C2)(=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 76.6%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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